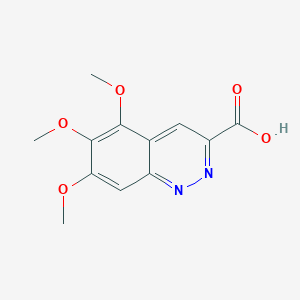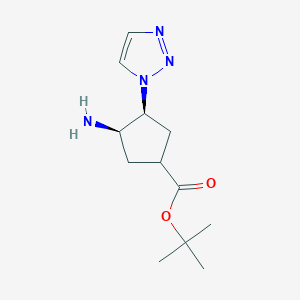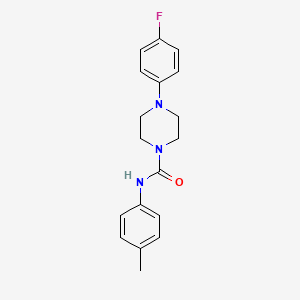
4-(4-fluorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Fluorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazine core with fluorophenyl and methylphenyl substituents, which contribute to its unique chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperazine core. One common approach is the reaction of piperazine with 4-fluorobenzoyl chloride and 4-methylbenzylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions, and the temperature is carefully monitored to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity. Quality control measures, including spectroscopic analysis and chromatographic techniques, are implemented to ensure the consistency and quality of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Fluorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). These reactions are typically performed in acidic or neutral environments.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). These reactions are often carried out in anhydrous conditions.
Substitution: Nucleophilic substitution reactions can be achieved using various nucleophiles, such as alkyl halides or amines, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different chemical and biological properties, making them valuable for further research and development.
Scientific Research Applications
Chemistry: In chemistry, 4-(4-Fluorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is employed as a tool to study various biological processes. Its ability to interact with specific molecular targets makes it useful in probing enzyme activities, receptor-ligand interactions, and signal transduction pathways.
Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural features may contribute to the design of drugs with improved efficacy and reduced side effects. Research is ongoing to explore its applications in treating various diseases, including neurological disorders and inflammatory conditions.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemical intermediates. Its unique properties make it suitable for applications in polymer science, coatings, and other high-performance materials.
Mechanism of Action
The mechanism by which 4-(4-Fluorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group enhances the compound's ability to bind to receptors and enzymes, while the piperazine core provides structural rigidity and stability. The exact molecular pathways involved depend on the specific biological context, but common targets include neurotransmitter receptors, ion channels, and enzymes involved in signal transduction.
Comparison with Similar Compounds
4-(4-Fluorophenyl)benzoic acid: This compound shares the fluorophenyl group but lacks the piperazine core, resulting in different chemical and biological properties.
N-(4-Methylphenyl)piperazine-1-carboxamide: This compound has the piperazine core and the methylphenyl group but lacks the fluorophenyl substituent, leading to distinct reactivity and biological activity.
4-(4-Fluorophenyl)piperazine-1-carboxamide: This compound is similar but lacks the methylphenyl group, affecting its binding affinity and selectivity.
Uniqueness: 4-(4-Fluorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide stands out due to its combination of fluorophenyl and methylphenyl groups, which contribute to its unique chemical properties and biological activity. This combination allows for enhanced binding affinity, selectivity, and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(4-fluorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O/c1-14-2-6-16(7-3-14)20-18(23)22-12-10-21(11-13-22)17-8-4-15(19)5-9-17/h2-9H,10-13H2,1H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLNAVUOCLQRRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,3-dimethyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide](/img/structure/B2395908.png)
![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}prop-2-ynoic acid](/img/structure/B2395909.png)
![N-(3,5-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2395911.png)
![N-[4-(1,1-Dioxo-1,4-thiazepane-4-carbonyl)phenyl]prop-2-enamide](/img/structure/B2395914.png)
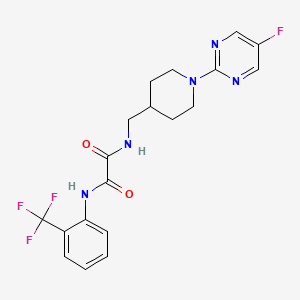

![1,1'-(6-(3,4-dimethoxyphenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)bis(butan-1-one)](/img/structure/B2395917.png)
![N-{[4-(Hydroxymethyl)phenyl]methyl}methanesulfonamide](/img/structure/B2395919.png)
![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-(2,4-dichlorophenoxy)acetate](/img/structure/B2395921.png)
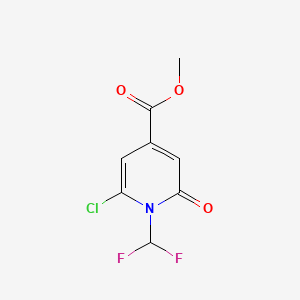
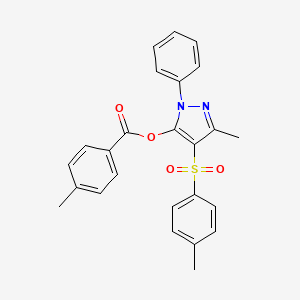
![7-(4-Chlorophenyl)sulfonyl-5-[(2-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2395927.png)
